4-Ethynylpyridine-3-carbaldehyde
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Overview
Description
4-Ethynylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an ethynyl group attached to the fourth position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde.
Ethynylation: The ethynyl group is introduced at the fourth position of the nicotinaldehyde ring. This can be achieved through a Sonogashira coupling reaction, where nicotinaldehyde is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl group is removed using a fluoride source such as tetrabutylammonium fluoride to yield 4-ethynylnicotinaldehyde.
Industrial Production Methods: While the laboratory synthesis of 4-ethynylnicotinaldehyde is well-documented, industrial-scale production methods may involve optimization of reaction conditions to improve yield and reduce costs. This could include the use of continuous flow reactors and alternative catalysts to enhance the efficiency of the ethynylation process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: 4-Ethynylnicotinic acid.
Reduction: 4-Ethynylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynylnicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of advanced materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 4-ethynylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethynyl group can participate in π-π interactions with aromatic residues, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Ethynylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
4-Ethynylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Ethynylcinnamaldehyde: Contains an additional double bond in the side chain, affecting its reactivity and applications.
Uniqueness: 4-Ethynylnicotinaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on a nicotinaldehyde scaffold. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
1196156-77-0 |
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Molecular Formula |
C8H5NO |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
4-ethynylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO/c1-2-7-3-4-9-5-8(7)6-10/h1,3-6H |
InChI Key |
INFDXRNKAMPXHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=NC=C1)C=O |
Origin of Product |
United States |
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